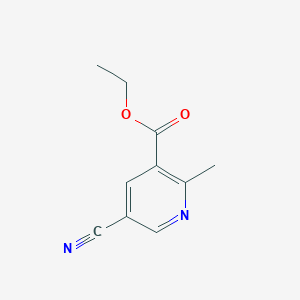
Ethyl 5-cyano-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyano-2-methylnicotinate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of nicotinic acid and features a pyridine ring substituted with a cyano group at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 5-cyano-2-methylnicotinate involves the reaction of ethyl 5-bromo-2-methylpyridine-3-carboxylate with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium as a catalyst. The reaction is carried out in N,N-dimethylformamide at 100°C under an inert nitrogen atmosphere for 16 hours. The product is then purified by silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles are often applied to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-cyano-2-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Zinc cyanide, tetrakis(triphenylphosphine)palladium, N,N-dimethylformamide.
Reduction: Lithium aluminum hydride, ether solvents.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Substitution: Various substituted nicotinates.
Reduction: Ethyl 5-amino-2-methylnicotinate.
Oxidation: Ethyl 5-cyano-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyano-2-methylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active compounds.
Wirkmechanismus
The mechanism of action of ethyl 5-cyano-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-methylnicotinate: Lacks the cyano group, resulting in different reactivity and applications.
Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Nicotinic acid: The parent compound, lacking the ester and cyano groups.
Uniqueness: Ethyl 5-cyano-2-methylnicotinate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
ethyl 5-cyano-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)6-12-7(9)2/h4,6H,3H2,1-2H3 |
InChI-Schlüssel |
NEJOOOQDGVMSFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=CC(=C1)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isothiazolo[3,4-c]pyridin-3-amine](/img/structure/B15229763.png)
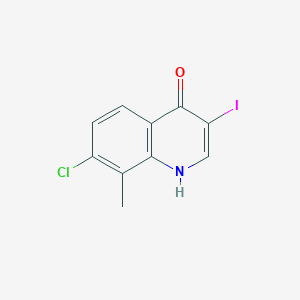
![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)
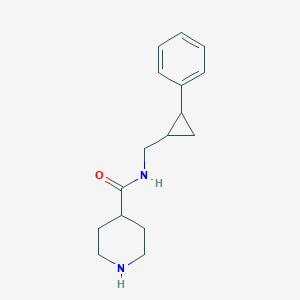
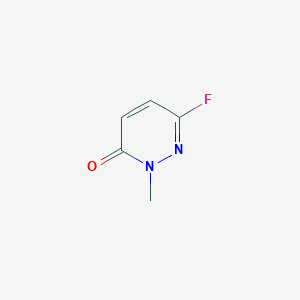

![Methyl2-{[(3-methyloxetan-3-yl)methyl]amino}but-3-enoate](/img/structure/B15229803.png)

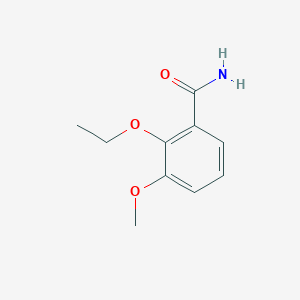
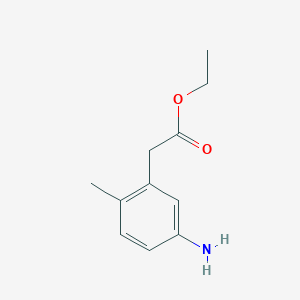

![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
![tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229850.png)
